Lasofoxifene beta-D-Glucuronide
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Overview
Description
Lasofoxifene beta-D-Glucuronide is a glucuronide conjugate of lasofoxifene, a non-steroidal third-generation selective estrogen receptor modulator (SERM). Lasofoxifene is known for its high affinity binding to estrogen receptors ERα and ERβ, and is primarily used for the prevention and treatment of osteoporosis and vaginal atrophy . The glucuronide form, this compound, is a metabolite that plays a role in the drug’s pharmacokinetics and metabolism .
Mechanism of Action
Target of Action
Lasofoxifene Beta-D-Glucuronide is a metabolite of Lasofoxifene, a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . The primary targets of Lasofoxifene are estrogen receptors (ERs), which are expressed in various tissues such as bone, uterus, breast, blood vessels, and liver .
Mode of Action
Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen . It reduces the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, and stimulates osteoblast (the bone-forming cells) activity . This interaction results in significant estrogenic and antiestrogenic activity both in vitro and in vivo .
Biochemical Pathways
The biochemical pathways affected by Lasofoxifene involve the RANKL/RANK/osteoprotegerin system, which plays a crucial role in bone remodeling . By altering this system, Lasofoxifene can reduce the production and lifespan of osteoclasts, the cells responsible for bone resorption, and stimulate the activity of osteoblasts, the cells responsible for bone formation .
Result of Action
The molecular and cellular effects of Lasofoxifene’s action are primarily observed in tissues that possess ERs. In postmenopausal women with osteoporosis, Lasofoxifene at a dose of 0.5 mg per day was associated with reduced risks of nonvertebral and vertebral fractures, ER-positive breast cancer, coronary heart disease, and stroke . It also showed an increased risk of venous thromboembolic events .
Action Environment
The action of Lasofoxifene can be influenced by various environmental factors. For instance, gut microbes can mediate the stepwise transformation of Lasofoxifene glucuronide to its active form via the intermediate production of Lasofoxifene . This suggests that the gut microbiome could potentially influence the efficacy and stability of Lasofoxifene. Furthermore, the bioavailability of Lasofoxifene can be affected by factors such as diet and liver function, which can influence its absorption and metabolism .
Biochemical Analysis
Biochemical Properties
Lasofoxifene beta-D-Glucuronide, as a metabolite of Lasofoxifene, is likely to interact with similar enzymes, proteins, and other biomolecules as Lasofoxifene. Lasofoxifene exhibits both significant estrogenic and antiestrogenic activity both in vitro and in vivo, targeting any tissues that possess ERs, such as bone, uterus, breast, blood vessels, and liver .
Cellular Effects
Its parent compound, Lasofoxifene, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Lasofoxifene, its parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Lasofoxifene has shown anti-tumor activity in mouse models of endocrine therapy-resistant breast cancer .
Metabolic Pathways
This compound is involved in the glucuronidation pathway, a phase II drug-metabolizing reaction that is catalyzed by UDP-glucuronosyl transferases (UGTs) and assists in the excretion of toxic substances, drugs, and other substances .
Subcellular Localization
Its parent compound, Lasofoxifene, is known to exhibit both significant estrogenic and antiestrogenic activity both in vitro and in vivo, targeting any tissues that possess ERs, such as bone, uterus, breast, blood vessels, and liver .
Preparation Methods
The synthesis of Lasofoxifene beta-D-Glucuronide involves the glucuronidation of lasofoxifene. This process typically occurs in the liver, where enzymes such as UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to lasofoxifene .
Chemical Reactions Analysis
Lasofoxifene beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lasofoxifene beta-D-Glucuronide has several scientific research applications, including:
Comparison with Similar Compounds
Lasofoxifene beta-D-Glucuronide can be compared with other similar compounds, such as:
Raloxifene: Another SERM used for the prevention and treatment of osteoporosis.
Tamoxifen: A SERM used primarily for the treatment of breast cancer.
Bazedoxifene: A SERM used for the treatment of osteoporosis and menopausal symptoms.
This compound is unique due to its specific binding affinity to estrogen receptors and its role as a metabolite of lasofoxifene, contributing to its overall pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
1048953-95-2 |
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Molecular Formula |
C34H39NO8 |
Molecular Weight |
589.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C34H39NO8/c36-29-30(37)32(33(39)40)43-34(31(29)38)42-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)41-19-18-35-16-4-5-17-35/h1-3,6-9,11-13,15,20,26,28-32,34,36-38H,4-5,10,14,16-19H2,(H,39,40)/t26-,28+,29+,30+,31-,32+,34-/m1/s1 |
InChI Key |
WBWCSRRUQKSEDJ-WIYFCYHXSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6 |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=CC=C6 |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(5R,6S)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-2-naphthalen β-D-Glucopyranosiduronic Acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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